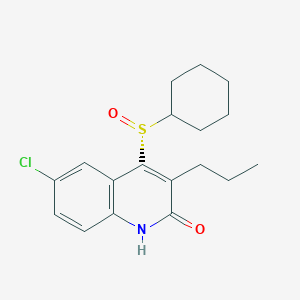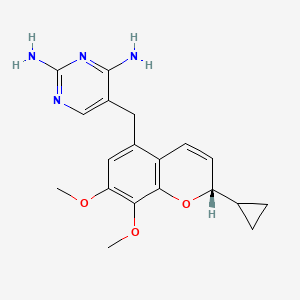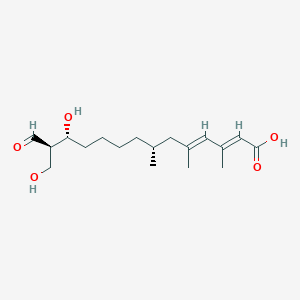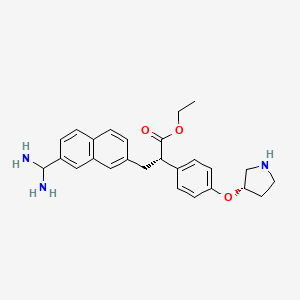![molecular formula C17H19F6N3O2 B10776333 4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic molecules known as hybrid peptides. It contains at least two different types of amino acids linked through a peptide bond. Its chemical formula is C17H19F6N3O2 . Unfortunately, specific information about its origin or natural occurrence is not available.
Preparation Methods
The synthetic route to this compound involves replacing the triazolopiperazine ring of sitagliptin (a dipeptidyl peptidase IV inhibitor) with 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one . The resulting compound is potent (DPP-4 IC50 = 2.6 nM), selective, and efficacious in an oral glucose tolerance test in mice .
Regarding industrial production methods, further research would be needed to provide specific details.
Scientific Research Applications
- Chemistry : It could serve as a building block for designing novel hybrid peptides.
- Biology : Researchers might explore its interactions with biological targets.
- Medicine : Investigating its role in treating metabolic disorders or other conditions.
- Industry : Its unique structure may find applications in drug development or materials science.
Mechanism of Action
The compound likely exerts its effects through interactions with molecular targets. Specifically, it inhibits dipeptidyl peptidase 4 (DPP-4), a key enzyme involved in glucose metabolism . Further studies would be needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not mentioned in the available data. researchers may explore related hybrid peptides or DPP-4 inhibitors for comparison.
Properties
Molecular Formula |
C17H19F6N3O2 |
|---|---|
Molecular Weight |
411.34 g/mol |
IUPAC Name |
4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C17H19F6N3O2/c18-11-7-13(20)12(19)5-9(11)4-10(24)6-15(27)26-3-1-2-25-16(28)14(26)8-17(21,22)23/h5,7,10,14H,1-4,6,8,24H2,(H,25,28)/t10-,14?/m1/s1 |
InChI Key |
RMDAPSXWBVPVOG-IAPIXIRKSA-N |
Isomeric SMILES |
C1CNC(=O)C(N(C1)C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)CC(F)(F)F |
Canonical SMILES |
C1CNC(=O)C(N(C1)C(=O)CC(CC2=CC(=C(C=C2F)F)F)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


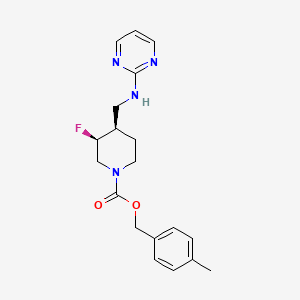
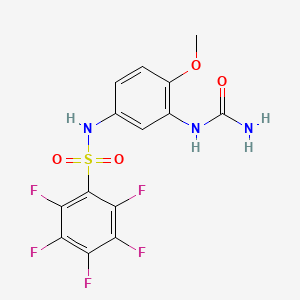

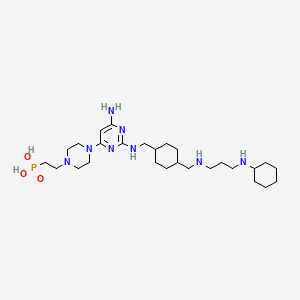
![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)
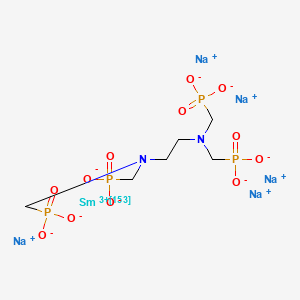

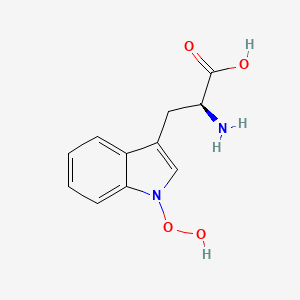
![Hydroxy(oxo)(3-{[(2Z)-4-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrimidin-2(5H)-ylidene]amino}phenyl)ammonium](/img/structure/B10776316.png)
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
